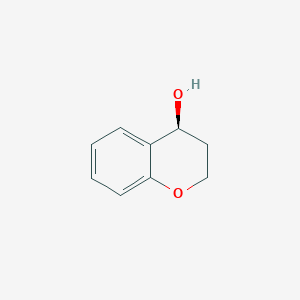

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol molecular structure

Synthesis, Characterization, and Pharmacological Utility[1][2]

Executive Summary

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1481-93-2 for racemic; specific enantiomer CAS varies), commonly referred to as (4S)-chroman-4-ol , is a privileged chiral scaffold in drug discovery. It serves as the pharmacophoric core for potassium channel openers (e.g., Cromakalim),

This guide provides an authoritative technical workflow for the enantioselective synthesis, rigorous characterization, and handling of the (4S)-enantiomer. Unlike generic protocols, this document focuses on the Noyori Asymmetric Transfer Hydrogenation (ATH) as the industry-standard method for accessing high enantiomeric excess (ee), supported by self-validating analytical checkpoints.

Structural Anatomy & Stereochemical Significance[3][4]

The chroman-4-ol molecule consists of a benzene ring fused to a dihydropyran ring. The hydroxyl group at position C4 creates a chiral center.

-

Configuration: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Conformation: The saturated ring typically adopts a half-chair conformation.

-

Biological Relevance: The (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-isomer. For instance, in many benzopyran-based KATP channel openers, the (3S,4R) or (3R,4S) relative stereochemistry is critical for activity, making the enantiopurity of the 4-ol precursor vital.

Table 1: Physicochemical Profile

| Property | Data | Note |

|---|

| Formula |

Synthetic Protocol: Asymmetric Transfer Hydrogenation (ATH)

The most robust route to (4S)-chroman-4-ol is the reduction of 4-chromanone using a Ruthenium(II) catalyst with a chiral diamine ligand. This method avoids high-pressure hydrogen gas and uses an azeotropic mixture of formic acid/triethylamine (FA/TEA) as the irreversible hydrogen donor.

2.1 Reaction Mechanism & Catalyst Selection

To achieve the (S)-configuration , the (S,S)-TsDPEN ligand is generally required when using the Noyori-Ikariya class of catalysts. The reaction proceeds via an outer-sphere mechanism where the hydride is transferred from the Ru-H species to the ketone carbonyl, while the amine proton of the ligand coordinates the carbonyl oxygen.

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio).[1]

2.2 Step-by-Step Experimental Workflow

Reagents:

-

4-Chromanone (1.0 equiv)

-

RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

Formic Acid/Triethylamine complex (5:2)[1]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

-

Inerting: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) and the substrate 4-chromanone (e.g., 10 mmol).

-

Solvent/Donor Addition: Add degassed DCM (20 mL) followed by the FA/TEA mixture (3-5 equiv of hydride).

-

Reaction: Stir at room temperature (20-25 °C).

-

Critical Control Point: Monitor by TLC (SiO2, Hex/EtOAc 7:3). The alcohol is more polar than the ketone.

-

-

Quench: Once conversion >98% (typically 12-24h), quench with water.

-

Workup: Extract with EtOAc, wash with sat.

(to remove formic acid), then brine. Dry over -

Purification: Recrystallization from Hexane/EtOAc is preferred to upgrade ee. Flash chromatography can be used if necessary.

2.3 Visualization of Synthetic Logic

Figure 1: Workflow for the enantioselective reduction of 4-chromanone using Noyori ATH.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on proving both chemical purity and optical purity.

3.1 Enantiomeric Excess (ee) Determination via HPLC

Standard reverse-phase C18 columns cannot separate enantiomers. You must use a chiral stationary phase.

-

Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2][3]

-

Mobile Phase: n-Hexane / Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm or 280 nm.

-

Expected Result: The enantiomers will have distinct retention times. (S)-chroman-4-ol typically elutes second on OD-H columns under these conditions, but this must be validated by injecting a racemic standard first.

3.2 Absolute Configuration (Optical Rotation)

While X-ray crystallography is definitive, optical rotation is the standard bench check.

-

Literature Value: (S)-chroman-4-ol is generally Levorotatory (-) in chloroform or ethanol.

-

Target:

to-

Note: If your product is (+), you likely synthesized the (R)-enantiomer or the solvent effect has inverted the sign (unlikely in EtOH).

-

3.3 Validation Logic Diagram

Figure 2: Quality Control Decision Tree for validating (4S)-chroman-4-ol.

Stability & Handling

-

Acid Sensitivity: Benzylic alcohols are prone to dehydration under strong acidic conditions, forming chromene (a double bond between C3-C4). Avoid heating with strong Bronsted acids.

-

Oxidation: The secondary alcohol is stable to air but will oxidize back to 4-chromanone if exposed to oxidants (e.g., PCC, Dess-Martin).

-

Storage: Store in a cool, dry place. Stable at -20°C indefinitely.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][1] Accounts of Chemical Research, 30(2), 97–102.

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

-

Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL® OD-H Columns.

-

Kovalevsky, R. A., et al. (2023). Enantioselective Catalytic Synthesis of α-Stereogenic Chromen-4-one Amino Derivatives. Advanced Synthesis & Catalysis.

-

Sigma-Aldrich. (2025). RuCl(p-cymene)[(S,S)-Ts-DPEN] Product Sheet.

Sources

Technical Whitepaper: (4S)-3,4-Dihydro-2H-1-benzopyran-4-ol

High-Purity Chiral Building Block for Pharmaceutical Synthesis[1]

Executive Summary & Identity Profile

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as (S)-4-Chromanol , represents a critical chiral scaffold in the synthesis of potassium channel openers, anti-hypertensive agents, and selective estrogen receptor modulators (SERMs).[1] Unlike its racemic counterpart, the (S)-enantiomer often exhibits distinct pharmacodynamic profiles, necessitating high enantiomeric excess (ee) in upstream manufacturing.

This guide details the physicochemical identity, validated synthesis routes (Asymmetric Transfer Hydrogenation and Enzymatic Resolution), and quality control parameters required to integrate this moiety into GMP-compliant workflows.

Chemical Identity Table

| Parameter | Technical Specification |

| Chemical Name | (4S)-3,4-dihydro-2H-1-benzopyran-4-ol |

| Common Name | (S)-4-Chromanol |

| CAS Number (Specific) | 132561-36-5 |

| CAS Number (Racemic) | 1481-93-2 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Chiral Center | C4 (S-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water |

Strategic Significance in Drug Design

The chroman-4-ol skeleton is a "privileged structure" in medicinal chemistry.[1] The C4 stereocenter is pivotal because it dictates the spatial orientation of the hydroxyl group, which often serves as a hydrogen bond donor/acceptor in receptor binding pockets.

-

Pharmacophore Utility: Precursor for benzopyran derivatives (e.g., Cromakalim analogs) where the C3-C4 stereochemistry controls biological activity (e.g., vasorelaxation).

-

Synthetic Versatility: The C4-OH group is easily converted to amines (via Ritter reaction or azide displacement) or ethers, retaining or inverting chirality depending on the mechanism (S_N1 vs. S_N2).

Synthesis & Manufacturing Methodologies

To access (S)-4-chromanol with high optical purity (>98% ee), two primary methodologies are field-proven: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .[1]

Method A: Asymmetric Transfer Hydrogenation (ATH)

Recommended for Scale-Up and Atom Economy[1]

This method utilizes a chiral Ruthenium or Iridium catalyst to reduce 4-chromanone directly to the (S)-alcohol.[1] It is superior to resolution methods as it theoretically allows 100% yield (no "wrong" enantiomer to discard).

-

Catalyst System: RuCl.

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Mechanism: Noyori-Ikariya metal-ligand bifunctional catalysis.[1]

Method B: Enzymatic Kinetic Resolution (EKR)

Recommended for Lab Scale or when Metal Contamination is a Concern

Uses a lipase to selectively acylate one enantiomer of racemic 4-chromanol.[1]

-

Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

-

Acyl Donor: Vinyl acetate or Isopropenyl acetate.

-

Outcome: The (R)-enantiomer is typically acylated faster, leaving the desired (S)-4-chromanol unreacted (high ee, <50% yield).[1]

Detailed Experimental Protocols

Protocol A: ATH of 4-Chromanone to (S)-4-Chromanol

Objective: Synthesis of (S)-4-chromanol (>95% ee) via Ruthenium catalysis.

Reagents:

-

4-Chromanone (1.0 eq)[1]

-

RuCl (0.5 - 1.0 mol%)[1]

-

Formic Acid/Triethylamine (5:2 complex)

-

Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

-

Inertion: Purge a reaction vessel with nitrogen.

-

Loading: Charge 4-chromanone and the Ru-catalyst. Dissolve in DCM (approx. 5 mL per gram of substrate).

-

Initiation: Add the HCOOH/Et₃N complex (2.0 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor conversion by TLC or HPLC.

-

Note: The reaction is irreversible due to CO₂ evolution.

-

-

Quench: Add water and separate the organic layer. Wash with sat. NaHCO₃ to remove residual acid.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexane/EtOAc if necessary.

Protocol B: Lipase-Catalyzed Resolution

Objective: Isolation of (S)-4-chromanol from racemic material.

Step-by-Step Workflow:

-

Dissolve racemic 4-chromanol in dry Toluene or MTBE.[1]

-

Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

-

Add Novozym 435 (10-20% w/w relative to substrate).[1]

-

Incubate at 30-40°C with orbital shaking.

-

Monitoring: Track the formation of the acetate ester. Stop the reaction when conversion reaches exactly 50-52%.

-

Workup: Filter off the enzyme beads (recyclable).

-

Separation: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via column chromatography on silica gel.[1]

Visualization of Workflows

Figure 1: Asymmetric Transfer Hydrogenation (ATH) Pathway

This diagram illustrates the direct conversion of the ketone to the chiral alcohol using the Noyori-type catalyst system.

Caption: Figure 1. Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing the (S,S)-TsDPEN ligand to induce (S)-chirality at the C4 position.[1]

Figure 2: Enzymatic Kinetic Resolution Logic

This decision tree guides the separation of the racemic mixture.

Caption: Figure 2. Kinetic Resolution workflow using CAL-B lipase. The enzyme selectively acetylates the (R)-isomer, leaving the target (S)-alcohol intact.[1]

Quality Control & Analytical Validation

Trust in the synthesis requires rigorous validation. The following methods are standard for establishing purity and enantiomeric excess.

-

Chiral HPLC:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm or 280 nm.

-

Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).[1]

-

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃) confirms the absence of the ketone starting material (disappearance of triplet at ~2.8 ppm, appearance of multiplet at ~4.8 ppm for C4-H).

-

-

Optical Rotation:

-

[α]D should be negative for the (S)-isomer in Ethanol (e.g., [α]²⁰D ≈ -60° to -70°, concentration dependent).[1] Note: Literature values vary; always compare against a certified reference standard.

-

References

-

PubChem Compound Summary. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol (CID 7058027).[1][3] National Center for Biotechnology Information. [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.[4] Journal of Organic Chemistry.[4] (Foundational protocol for CAL-B resolutions). [Link]

Sources

- 1. 4-Chromanol [webbook.nist.gov]

- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | C9H10O2 | CID 7058027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Guide: (4S)-3,4-Dihydro-2H-1-benzopyran-4-ol

[1]

Executive Summary

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4S)-chroman-4-ol) represents a privileged chiral scaffold in medicinal chemistry. It serves as the foundational pharmacophore for a diverse class of therapeutics, including potassium channel openers (e.g., Cromakalim derivatives), SIRT2 inhibitors, and anti-hypertensive agents.

This guide provides a definitive technical analysis of the (4S)-enantiomer, covering its absolute configuration determination, asymmetric synthesis via Transfer Hydrogenation (ATH), and analytical validation. Unlike generic protocols, this document focuses on the causal relationship between catalyst geometry and product stereochemistry, ensuring reproducible, high-enantiomeric excess (%ee) outcomes.

Structural & Stereochemical Definition

Absolute Configuration (CIP Rules)

The chirality of (4S)-chroman-4-ol is defined at the C4 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C4 are ranked as follows:

-

-OH (Oxygen, atomic number 8)

-

C8a (Aromatic carbon bonded to ether oxygen)

-

C3 (Aliphatic methylene carbon)

-

-H (Hydrogen)

For the (4S) configuration, when the hydrogen atom is oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a counter-clockwise path.

Conformational Analysis

The chroman ring system adopts a half-chair conformation . In the (4S)-isomer, the hydroxyl group typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although this equilibrium is solvent-dependent. The C2 and C3 atoms pucker out of the plane defined by the benzene ring and the ether oxygen.

Visualization of Stereochemistry

The following diagram illustrates the stereochemical priority and the connectivity of the (4S) isomer.

Figure 1: CIP priority assignment for (4S)-chroman-4-ol. The counter-clockwise progression (1→2→3) with H in the rear defines the S-configuration.

Asymmetric Synthesis: The Ruthenium-ATH Protocol

The most robust method for synthesizing (4S)-chroman-4-ol with high enantiomeric excess (>95% ee) is Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts. This method is preferred over borane reduction or enzymatic resolution due to its scalability and atom economy.

Catalyst Selection & Causality

To obtain the (S) -alcohol from chroman-4-one, the catalyst of choice is RuCl(p-cymene)[(S,S)-TsDPEN] .

-

Mechanism: The reaction proceeds via an outer-sphere mechanism. The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket that orients the pro-chiral ketone.

-

Hydride Delivery: The hydride is delivered to the Si-face of the ketone (or Re-face depending on specific orientation models, but empirically the (S,S)-ligand yields the (S)-alcohol for this cyclic aryl-alkyl ketone class).

-

Self-Validating Check: If the (R,R)-catalyst is used, the (R)-enantiomer will be the dominant product.

Experimental Protocol

Reagents:

-

Substrate: Chroman-4-one (1.0 equiv)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

-

Degassing: Dissolve chroman-4-one in DCM. Sparge with nitrogen for 15 minutes to remove oxygen (critical for Ru-hydride stability).

-

Catalyst Addition: Add the Ru-catalyst solid to the solution under nitrogen flow.

-

Initiation: Add the HCOOH/Et3N mixture dropwise.

-

Reaction: Stir at ambient temperature (20-25°C) for 12-24 hours. Monitor conversion by TLC or HPLC.

-

Quench: Wash the reaction mixture with water, then saturated NaHCO3 to neutralize the acid.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Figure 2: Workflow for the asymmetric transfer hydrogenation of chroman-4-one to the (4S)-alcohol.

Analytical Validation & Absolute Configuration[2]

Trustworthiness in stereochemistry relies on rigorous validation. Optical rotation alone is often insufficient due to solvent effects; therefore, Chiral HPLC and VCD are recommended.

Chiral HPLC Method

Separation of enantiomers is achieved using polysaccharide-based chiral stationary phases.

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Expected Result: Baseline separation of (S) and (R) enantiomers. The elution order must be established using a racemic standard.

Absolute Configuration Determination

To definitively assign the (4S) configuration without X-ray crystallography (which requires single crystals), Vibrational Circular Dichroism (VCD) is the modern gold standard.

-

Measure: Record the VCD spectrum of the synthesized product in CDCl3.

-

Calculate: Perform DFT calculations (B3LYP/6-31G*) for the theoretical (4S) structure.

-

Compare: A match in the sign and intensity of bands (particularly the C-O stretch and ring deformations) confirms the configuration.

-

Note: Literature precedents indicate that for 2-substituted chromans, the sign of specific rotation can vary, but for the unsubstituted core, the (R)-isomer is typically dextrorotatory (+), implying the (4S)-isomer is levorotatory (-) [1, 2].

-

Biological Relevance & Applications[3][4][5][6][7][8][9]

The (4S)-chroman-4-ol core is not merely an intermediate; it is a pharmacophore that dictates binding affinity in chiral protein pockets.

Case Study: SIRT2 Inhibition & K+ Channels

-

SIRT2 Inhibitors: Substituted chroman-4-ols are selective inhibitors of Sirtuin 2, an enzyme linked to neurodegeneration.[1] The stereochemistry at C4 is critical for fitting into the hydrophobic cleft of the enzyme [3].

-

Potassium Channels: While Cromakalim (a K_ATP channel opener) has a (3S,4R) configuration, the synthetic pathways to access such cores often rely on the initial establishment of the C4 stereocenter. The (4S)-alcohol serves as a divergent point for introducing C3 substituents via elimination-addition sequences.

Data Summary

| Parameter | Specification for (4S)-Chroman-4-ol |

| CAS Number | 132561-36-5 (Specific isomer) |

| Molecular Weight | 150.17 g/mol |

| Stereocenter | C4 |

| Preferred Synthesis | Ru-ATH with (S,S)-TsDPEN |

| Typical %ee | >95% (Optimized conditions) |

| Optical Rotation | Typically (-) in CHCl3 (Verify with VCD) |

References

-

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives. Journal of Organic Chemistry. (2021). Validated protocol for ATH of chromanones.

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. (2023). Discusses the correlation between helicity and optical rotation in chroman systems.

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Highlights the biological importance of the chroman-4-ol scaffold.[2]

-

Asymmetric Transfer Hydrogenation of Homoisoflavanones. PMC. Describes the use of Noyori catalysts for chroman-4-one derivatives.

Application Note: Asymmetric Synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Executive Summary

This application note details the scalable, enantioselective synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol , a critical chiral pharmacophore found in potassium channel blockers, anti-hypertensives, and selective serotonin reuptake inhibitors.

While biocatalytic routes (Ketoreductases) exist, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya class of Ruthenium catalysts. This method is selected for its operational simplicity, high enantiomeric excess (>95% ee), and elimination of high-pressure hydrogen gas requirements. The protocol utilizes RuCl to selectively yield the (4S)-alcohol.

Scientific Background & Mechanism[1][2][3]

The Chiral Target

The chroman-4-ol scaffold is a "privileged structure" in medicinal chemistry. The biological activity of derivatives often depends strictly on the absolute configuration at the C4 position. For many targets, the (4S) isomer exhibits superior binding affinity compared to the (4R) enantiomer or the racemate.

Mechanistic Causality: Why ATH?

Asymmetric Transfer Hydrogenation (ATH) operates via a metal-ligand bifunctional mechanism . Unlike traditional hydrogenation where the metal alone activates

Key Mechanistic Advantages:

-

Outer-Sphere Mechanism: The substrate does not bind directly to the metal, reducing steric crowding and allowing for high turnover numbers (TON).

-

Enantio-discrimination: The chiral environment of the

-TsDPEN ligand creates a "chiral pocket" that favors the approach of the chroman-4-one Si-face, leading to the (4S)-alcohol.

Reaction Pathway Visualization

Figure 1: Catalytic cycle of Ru-mediated ATH.[1] The 16-electron amido species accepts hydrogen from formic acid, forming the 18-electron hydride species which reduces the ketone.

Experimental Protocol

Materials & Equipment

-

Substrate: 4-Chromanone (3,4-dihydro-2H-1-benzopyran-4-one), >98% purity.

-

Catalyst: RuCl. Note: The (S,S)-ligand configuration is critical for the (S)-alcohol product.

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Equipment: 2-neck round bottom flask, nitrogen/argon line, magnetic stirrer, chiral HPLC column (Chiralcel OD-H or equivalent).

Step-by-Step Methodology

Step 1: Catalyst Activation & Reaction Setup

-

Inert Atmosphere: Flame-dry a 100 mL 2-neck round bottom flask and cool under a stream of Nitrogen (

). -

Substrate Loading: Charge the flask with 4-Chromanone (1.48 g, 10 mmol).

-

Catalyst Addition: Add RuCl (63.5 mg, 0.1 mmol, 1 mol%).

-

Expert Insight: For large-scale (>100g), catalyst loading can often be reduced to 0.1 - 0.5 mol% without loss of conversion.

-

-

Solvent: Add anhydrous DCM (20 mL). Degas the solution by bubbling

for 10 minutes.-

Critical: Oxygen can oxidize the Ru-Hydride species, killing catalytic activity. Degassing is mandatory.

-

Step 2: Hydrogen Transfer Initiation

-

Reagent Addition: Via syringe, add the Formic Acid/Triethylamine (5:2) azeotrope (5.0 mL) dropwise over 5 minutes.

-

Safety Note:

gas is generated as a byproduct. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.

-

-

Reaction: Stir the mixture at 30°C for 12–24 hours.

-

Monitoring: Monitor conversion by TLC (Hexane:EtOAc 3:1) or HPLC.[2][][4] The ketone spot (

) should disappear, replaced by the alcohol spot (

Step 3: Workup & Isolation

-

Quench: Add water (30 mL) to the reaction mixture.

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Wash: Combine organic layers and wash with saturated

(to remove residual formic acid) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude product usually has high purity (>95%). If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1) or recrystallization from Heptane/IPA.

Process Workflow Diagram

Figure 2: Operational workflow for the asymmetric synthesis of (4S)-chroman-4-ol.

Analytical Validation

Trustworthiness Protocol: Every batch must be validated for Enantiomeric Excess (ee). Optical rotation alone is insufficient due to potential impurities affecting the value.

Chiral HPLC Method[2][5]

-

Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV @ 254 nm.

-

Retention Times (Approximate):

-

(4S)-enantiomer:

min (Major) -

(4R)-enantiomer:

min (Minor)

-

Expected Data

| Parameter | Specification | Typical Result |

| Yield | > 85% | 92% |

| Chemical Purity | > 98% (HPLC area) | 99.1% |

| Enantiomeric Excess | > 95% ee | 97.5% ee |

| Appearance | White crystalline solid | Conforms |

Expert Insights & Troubleshooting

Optimization of Reaction Conditions

The ratio of Formic Acid to Triethylamine impacts both rate and selectivity. While the azeotrope (5:2) is standard, research indicates that shifting the ratio can alter kinetics.

| Condition | Effect on Rate | Effect on Selectivity (ee) | Recommendation |

| FA/TEA (5:2) | Standard | High | Best for general use/stability. |

| Excess Base | Faster | Variable (Substrate dependent) | Use if reaction stalls. |

| Low Temp (0°C) | Slower | Higher (+1-2% ee) | Use if ee is borderline. |

Common Pitfalls

-

Low Conversion: Usually caused by oxygen poisoning. Solution: Degas solvents thoroughly. Ensure the FA/TEA source is fresh (it absorbs water over time).

-

Low ee: Check the catalyst configuration. Ensure (S,S)-TsDPEN was used. High reaction temperatures (>40°C) also erode ee.

-

Racemization: Chroman-4-ols are benzylic alcohols and can racemize under strong acidic conditions. Avoid prolonged exposure to neat formic acid during workup; quench immediately with water/bicarb.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Palmer, M., et al. (2009). Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation: A Practical Synthesis of Optically Enriched N-Propyl Pantolactam. The Journal of Organic Chemistry, 74(3), 1411–1414.[7] [Link]

-

Yi, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 357, 133-140. [Link]

-

Chiral Technologies. (2023). Enantiomer separation of acidic and neutral compounds using Polysaccharide-based CSPs. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chiraltech.com [chiraltech.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

Experimental protocol for the reduction of 3,4-dihydro-2H-1-benzopyran-4-one

An In-Depth Guide to the Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-ol via Ketone Reduction

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the chemical reduction of 3,4-dihydro-2H-1-benzopyran-4-one, commonly known as chroman-4-one, to its corresponding secondary alcohol, 3,4-dihydro-2H-1-benzopyran-4-ol. The chroman-4-one framework is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] The targeted reduction of its C4-carbonyl group is a critical transformation, yielding a versatile chiral alcohol intermediate for further synthetic elaborations in drug discovery and materials science.

This guide is designed for chemistry professionals in research and development. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary validation checkpoints for a successful and reproducible synthesis. We will focus on the most common and reliable method utilizing sodium borohydride, a mild and selective reducing agent.

Core Principle: The Hydride Reduction of a Ketone

The conversion of a ketone to a secondary alcohol is a cornerstone of organic synthesis. The most direct method involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose in many laboratory settings due to its ease of handling, selectivity, and compatibility with protic solvents like methanol and ethanol.[3][4]

Mechanism of Action:

The reaction proceeds via a two-step nucleophilic addition mechanism.[3][4][5]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of the chroman-4-one. This breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

-

Protonation: Following the initial hydride transfer, the resulting alkoxide is protonated. In protic solvents like methanol or ethanol, the solvent itself can act as the proton source. A subsequent aqueous or mild acidic workup ensures the complete protonation of any remaining alkoxide species to yield the final alcohol product.[6][7]

The following diagram illustrates this fundamental transformation.

Caption: Mechanism of chroman-4-one reduction by sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction

This protocol details a reliable method for the reduction of chroman-4-one on a laboratory scale. The procedure is designed with self-validation checkpoints, such as TLC monitoring, to ensure reaction completion and purity of the product.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| 3,4-Dihydro-2H-1-benzopyran-4-one | 148.16 | 1.00 g | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.28 g | 1.1 |

| Methanol (MeOH), ACS Grade | 32.04 | 25 mL | - |

| Deionized Water (H₂O) | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - |

| Ethyl Acetate (EtOAc), ACS Grade | 88.11 | 75 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - |

| TLC Plates (Silica gel 60 F₂₅₄) | - | As needed | - |

2.2. Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-1-benzopyran-4-one (1.00 g, 6.75 mmol).

-

Add methanol (25 mL) and stir at room temperature until the starting material is fully dissolved.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Expertise & Experience: Cooling the solution is crucial as the addition of NaBH₄ is exothermic. This temperature control prevents potential side reactions and ensures a more controlled reduction.

-

-

Addition of Reducing Agent:

-

While stirring vigorously at 0 °C, add sodium borohydride (0.28 g, 7.42 mmol, 1.1 eq) in small portions over 5-10 minutes. Trustworthiness: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas, which is generated from the slow reaction of NaBH₄ with methanol.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Spot a sample of the starting material (co-spot), and an aliquot of the reaction mixture on the TLC plate. Visualize under UV light (254 nm).

-

The reaction is complete when the spot corresponding to the starting material (chroman-4-one) has been completely consumed (typically 1-2 hours). Authoritative Grounding: TLC is a fundamental and rapid analytical technique for determining the endpoint of a reaction, ensuring that the transformation is complete before proceeding to the workup phase.[8]

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the flask again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding deionized water (20 mL).

-

Neutralize the excess NaBH₄ and hydrolyze the borate esters by adding 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) and effervescence ceases.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.

-

The final product, 3,4-dihydro-2H-1-benzopyran-4-ol, should be a white solid.

-

Expected Yield: 85-95%.

-

Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

Caption: Workflow for the reduction of chroman-4-one.

Safety and Handling

-

Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation, ingestion, and skin contact.

-

Ethyl Acetate (EtOAc): A flammable liquid and eye irritant.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Alternative Method: Catalytic Hydrogenation

An alternative to hydride reduction is catalytic hydrogenation. This method involves reacting the chroman-4-one with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9]

-

Conditions: Typically performed in a solvent like ethanol or ethyl acetate under a positive pressure of hydrogen (from a balloon to several atmospheres in a specialized apparatus).

-

Advantages: Often results in very clean reactions with high yields. The catalyst can be filtered off, simplifying the workup.

-

Disadvantages: Requires handling of flammable hydrogen gas and specialized equipment (e.g., a Parr hydrogenator). The catalyst can be pyrophoric. This method is generally less convenient for small-scale laboratory synthesis compared to NaBH₄ reduction.[10]

This guide provides a robust and well-validated protocol for the reduction of 3,4-dihydro-2H-1-benzopyran-4-one. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently and safely synthesize the valuable chroman-4-ol intermediate for their discovery programs.

References

-

Feng, J., et al. (2018). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. Request PDF. Available at: [Link]

-

Feng, J., et al. (2018). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Concise and Stereodivergent Approach to Chromanone Lactones through Copper‐Catalyzed Asymmetric Vinylogous Addition of Siloxyfurans to 2‐Ester‐Substituted Chromones. Request PDF. Available at: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at: [Link]

-

Zhu, J., et al. (2021). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. Available at: [Link]

-

Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Lu, S., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Angewandte Chemie. Available at: [Link]

-

Joy Oyebisi Tutoring. (2022). NaBH4 Reduction Mechanism (Organic Chemistry). YouTube. Available at: [Link]

-

Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]

-

Leah4sci. (2016). NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Nielsen, T. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

-

Yue, D., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PMC. Available at: [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Mamedov, V. A., et al. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.

-

ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available at: [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

-

Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Available at: [Link]

- Google Patents. (n.d.). EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran.

-

PubMed. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of the Chiral Chromanol Scaffold

An Application Guide to (4S)-3,4-dihydro-2H-1-benzopyran-4-ol: A Privileged Chiral Intermediate for Drug Discovery and Development

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with various biological targets. The chroman scaffold is a prime example of such a structure, forming the core of numerous natural products and synthetic drugs.[1][2][3] (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as (S)-chroman-4-ol, represents a particularly valuable derivative of this scaffold. It is a key chiral intermediate whose specific three-dimensional arrangement is fundamental to the efficacy and selectivity of several important pharmaceuticals.

The strategic placement of the hydroxyl group at the C4 position in the (S)-configuration provides a crucial handle for further synthetic transformations, allowing for the stereocontrolled construction of more complex molecules. The absolute stereochemistry of this chiral alcohol is often critical for the target engagement and ultimate biological activity of the final drug molecule.[4] This guide provides an in-depth exploration of the synthesis and application of this vital chiral building block, offering detailed protocols and field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Specifications

A thorough understanding of a starting material's properties is foundational to its successful application in synthesis. The key physicochemical data for (4S)-3,4-dihydro-2H-1-benzopyran-4-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | (4S)-3,4-dihydro-2H-chromen-4-ol | [5] |

| CAS Number | 132561-36-5 | [5] |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Typically a white to pale yellow solid | [6] |

| Solubility | Soluble in organic solvents like methanol, ethanol; insoluble in water | [6] |

Core Synthetic Strategy: Asymmetric Synthesis via Prochiral Ketone Reduction

The most direct and widely adopted strategy for producing enantiomerically pure (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is the asymmetric reduction of its corresponding prochiral ketone, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).[1][7] This transformation establishes the critical C4 stereocenter with high fidelity. The choice of catalyst—either a biocatalyst (enzyme) or a chemo-catalyst (chiral metal complex)—determines the facial selectivity of hydride delivery to the carbonyl group.

Caption: General scheme for the synthesis of (4S)-chroman-4-ol.

Protocol 1: Biocatalytic Asymmetric Reduction of Chroman-4-one

Biocatalysis, particularly using ketoreductase (KRED) enzymes, has emerged as a powerful method for producing chiral alcohols due to its exceptional enantioselectivity, mild reaction conditions, and environmentally benign nature.

Principle of Biocatalytic Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. This process requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). To make the process economically viable on a preparative scale, a cofactor regeneration system is employed. This system uses a sacrificial substrate (e.g., isopropanol or glucose) and a corresponding dehydrogenase to continuously regenerate the expensive NADPH from its oxidized form (NADP+), ensuring it is only needed in catalytic amounts.[8]

Materials and Reagents

-

Chroman-4-one (Substrate)

-

Ketoreductase (KRED) enzyme selective for the (S)-alcohol

-

NADP+ (Cofactor)

-

Isopropanol (Cosubstrate for regeneration) or a glucose/glucose dehydrogenase (GDH) system

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Detailed Step-by-Step Methodology

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add NADP+ to a final concentration of ~0.1 mM.

-

Cofactor Regeneration: Add the cofactor regeneration system. If using isopropanol, add it to a final concentration of 10% (v/v). If using a GDH system, add glucose (e.g., 1.1 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase.

-

Enzyme Addition: Add the selected KRED enzyme to the buffer solution. The optimal enzyme loading should be determined empirically or based on the manufacturer's specifications.

-

Substrate Addition: Dissolve the chroman-4-one substrate in a minimal amount of a water-miscible solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until substrate conversion is complete (typically 12-24 hours).

-

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Extract the product into the organic layer. Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (4S)-chroman-4-ol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validating System: Quality Control

-

Conversion Analysis: Use achiral HPLC or GC to confirm the complete consumption of the chroman-4-one starting material.

-

Enantiomeric Excess (e.e.) Determination: The stereochemical purity of the final product is the most critical parameter. Analyze the purified product using chiral HPLC with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) to determine the enantiomeric excess. An e.e. of >99% is often achievable with this method.

Alternative Strategy: Chemo-catalytic Asymmetric Hydrogenation

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium (II) complexes, such as those developed by Noyori and Ikariya, provides a robust chemical alternative to biocatalysis.[9]

Principle of Asymmetric Transfer Hydrogenation

In ATH, hydrogen is transferred to the substrate from a hydrogen donor molecule (e.g., isopropanol or formic acid) mediated by a chiral metal catalyst. The chiral ligands coordinated to the metal center create a chiral environment, directing the hydrogenation to one face of the ketone, thus producing one enantiomer of the alcohol in excess.[9][10]

| Feature | Biocatalytic Reduction (KRED) | Chemo-catalytic Hydrogenation (e.g., Ru-catalyst) |

| Selectivity | Typically excellent enantioselectivity (>99% e.e.) | Very high enantioselectivity often achievable |

| Conditions | Aqueous buffer, mild temperatures (25-40 °C), atmospheric pressure | Organic solvents, variable temperatures, may require pressure |

| Catalyst | Biodegradable protein, sensitive to temperature and pH | Metal complex, may require careful handling to avoid deactivation |

| Cost | Enzyme and cofactor can be expensive, but regeneration helps | Chiral ligands and precious metals (Ru, Rh) can be costly |

| Environmental | "Green" process using water as solvent | Often relies on organic solvents |

Application in Pharmaceutical Synthesis: A Key Intermediate for Nebivolol

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is not just a versatile intermediate in theory; it is a practical and essential building block for complex, life-saving drugs. Its most prominent application is in the synthesis of Nebivolol , a highly selective β1-adrenergic receptor antagonist used to treat hypertension.[11][12]

The complex structure of Nebivolol contains four chiral centers. Its therapeutic form is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of the (S,R,R,R)-isomer relies on a key chromane epoxide intermediate, which is synthesized directly from (4S)-chroman-4-ol.[11][13]

Caption: Workflow for the synthesis of a key Nebivolol intermediate.

Protocol 2: Synthesis of (2S,4S)-6-Fluoro-3,4-epoxy-2H-1-benzopyran

This protocol outlines the conversion of the chiral alcohol to the corresponding epoxide, a critical step that proceeds with an inversion of stereochemistry at one of the reacting centers. (Note: The 6-fluoro substituted analog is often used for Nebivolol synthesis).

Principle of Epoxidation

This two-step sequence first converts the hydroxyl group into a good leaving group (e.g., a tosylate). Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular S_N2 reaction. The alkoxide formed in situ attacks the carbon bearing the tosylate, displacing it from the backside and forming the epoxide ring.

Detailed Step-by-Step Methodology

-

Tosylation:

-

Dissolve (4S)-6-fluoro-chroman-4-ol in a suitable solvent such as dichloromethane or pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equivalents).

-

Allow the reaction to stir at 0 °C and then warm to room temperature until TLC analysis shows complete consumption of the starting alcohol.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, preventing side reactions. The low temperature controls the exothermic reaction.

-

-

Work-up and Isolation of Tosylate:

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

-

-

Epoxidation:

-

Dissolve the crude tosylate in a polar aprotic solvent like methanol or acetone.

-

Add a strong base, such as potassium carbonate (K₂CO₃) or sodium methoxide.

-

Heat the mixture to reflux and monitor by TLC until the tosylate is consumed.

-

Causality: The base deprotonates the remaining hydroxyl group (if any) or facilitates the elimination to form the epoxide via an intramolecular Williamson ether synthesis.

-

-

Final Work-up and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water and extract the epoxide product with a solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting epoxide by column chromatography to yield the pure (2S,4S)-epoxide intermediate.[11]

-

Broader Applications in Drug Discovery

Beyond its role in Nebivolol synthesis, the chromanol scaffold is a target for broad medicinal chemistry exploration. For instance, substituted chroman-4-ones and their corresponding chromanols have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging and neurodegenerative diseases.[1][7][14][15] The (4S)-chromanol intermediate serves as a valuable starting point for generating libraries of related compounds to probe structure-activity relationships for these and other biological targets.[4]

Conclusion

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a quintessential example of a high-value chiral intermediate. Its stereochemically defined structure is critical for the synthesis of complex pharmaceuticals where biological activity is intimately linked to a precise three-dimensional architecture. The availability of robust and highly selective synthetic methods, from green biocatalytic reductions to efficient chemo-catalytic hydrogenations, ensures a reliable supply of this building block for large-scale manufacturing and exploratory research. The detailed protocols and strategic insights provided in this guide underscore the versatility and importance of (4S)-chroman-4-ol, solidifying its status as a privileged scaffold in modern drug discovery.

References

- Apicule. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No: 942195-91-7)

- EvitaChem. 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (EVT-3306776) | 942195-91-7.

- Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.

- PubChem. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | C9H10O2.

- Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chrom

- ACS Publications. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C C and C O bonds | The Journal of Organic Chemistry.

- Google Patents.

- Google Patents.

- Benchchem.

- EPO.

- PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

- Benchchem.

- Gupea.

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.

- ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.

- PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apicule.com [apicule.com]

- 5. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | C9H10O2 | CID 7058027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (EVT-3306776) | 942195-91-7 [evitachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rotachrom.com [rotachrom.com]

- 12. WO2006016376A1 - A novel process for preparation of nebivolol intermediates - Google Patents [patents.google.com]

- 13. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 14. Making sure you're not a bot! [gupea.ub.gu.se]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Analysis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol

[1]

Introduction & Scientific Context

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (S)-4-chromanol) is a critical chiral building block in the synthesis of potassium channel openers (e.g., Cromakalim) and other benzopyran-based therapeutics.[1] The pharmacological activity of these drugs often depends strictly on the stereochemistry at the C4 position. Consequently, the ability to quantify the enantiomeric excess (%ee) of the (4S)-isomer in the presence of the (4R)-isomer is a mandatory quality control step during asymmetric synthesis or enzymatic kinetic resolution.

This guide provides two orthogonal methods for this analysis:

-

High-Performance Liquid Chromatography (HPLC): The "Gold Standard" for direct analysis using polysaccharide-based chiral stationary phases (CSPs).[1]

-

Gas Chromatography (GC): A high-throughput alternative utilizing cyclodextrin-based capillary columns, ideal for volatile intermediates.[1]

Chemical Profile[1][2][3]

Analytical Strategy Workflow

The following decision tree outlines the logic for selecting the appropriate method based on sample matrix and laboratory resources.

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample origin and requirements.

Method A: Chiral HPLC (Primary Protocol)[1]

Principle:

The separation relies on the interaction between the hydroxyl group of the chromanol and the carbamate linkages on the stationary phase. The cellulose tris(3,5-dimethylphenylcarbamate) selector (Chiralcel OD-H) forms hydrogen bonds and

Chromatographic Conditions[2][4][5][6][7][8][9][10][11]

| Parameter | Specification | Causality / Rationale |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | The "H" denotes high resolution (5 µm vs 10 µm).[1] The OD phase is historically the most selective for benzylic alcohols. |

| Mobile Phase | n-Hexane : 2-Propanol (90:10 v/v) | Normal phase is required.[1][2] IPA acts as the polar modifier to modulate hydrogen bonding. Increasing IPA decreases retention time. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow (0.[1]5) improves resolution ( |

| Temperature | 25°C (Isothermal) | Lower temperatures generally favor chiral recognition (enthalpic control), but 25°C balances resolution and pressure. |

| Detection | UV @ 254 nm or 280 nm | 280 nm is more specific to the benzopyran ring; 254 nm is more sensitive but may detect solvent impurities. |

| Injection Vol. | 5 - 10 µL | Prevent column overload which causes peak tailing and loss of chiral resolution.[1] |

Sample Preparation

-

Stock Solution: Dissolve 5 mg of the sample in 1 mL of 2-Propanol (IPA).

-

Dilution: Dilute 100 µL of stock into 900 µL of Mobile Phase (Hexane/IPA 90:10). Crucial: Dissolving directly in 100% IPA and injecting can cause "solvent shock" and peak distortion. Always match the sample solvent to the mobile phase.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but avoid cellulose acetate if using normal phase solvents).

Expected Performance

Method B: Chiral GC (Secondary Protocol)[1]

Principle: Gas chromatography is suitable due to the volatility of 4-chromanol. Cyclodextrin-based stationary phases separate enantiomers via inclusion complexation.[1] The hydrophobic benzopyran ring enters the cyclodextrin cavity, and the hydroxyl group interacts with the rim.

Derivatization Note: While direct analysis is possible, acetylation of the hydroxyl group often improves peak symmetry and resolution by reducing non-specific hydrogen bonding with the column wall.

GC Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Beta-DEX 225 or CP-Chirasil-Dex CB (30 m x 0.25 mm x 0.25 µm) | 2,3-di-O-acetyl-6-O-TBDMS- |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Helium provides the best efficiency/speed balance. Constant flow prevents retention shift during temperature ramps. |

| Inlet | Split Mode (Split Ratio 50:1) | High split ratio is necessary to ensure sharp peaks and prevent column saturation. |

| Inlet Temp | 220°C | Sufficient to volatilize the sample without thermal degradation. |

| Detector | FID @ 250°C | Flame Ionization Detection is universal for hydrocarbons and provides a linear response. |

| Oven Program | 100°C (hold 1 min) | A slow ramp rate (2°C/min) is critical for chiral GC to allow sufficient interaction time with the selector. |

Sample Preparation (Derivatization Protocol)

If direct injection yields tailing peaks, use this protocol:

-

Take 1 mg of sample in a GC vial.

-

Add 200 µL Dichloromethane (DCM).

-

Add 50 µL Acetic Anhydride and 50 µL Pyridine.

-

Incubate at 60°C for 30 minutes.

-

Evaporate to dryness under

stream. -

Reconstitute in 1 mL DCM for injection.

Method Validation Strategy (ICH Q2)

To ensure the data is trustworthy, the method must be validated.

Specificity (Racemic Standard Check)

-

Action: Inject a 50:50 racemic mixture of 4-chromanol.

-

Requirement: Baseline resolution (

) between the (S) and (R) peaks. -

Blank Check: Inject pure solvent (Hexane/IPA or DCM) to ensure no carryover or ghost peaks interfere with the enantiomers.

Linearity & Range

-

Action: Prepare 5 concentration levels (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

-

Requirement:

for the area response of the (4S)-isomer.

Enantiomeric Excess (ee) Calculation

The core output of this analysis is the ee, calculated as:

1Where

Troubleshooting Guide

Figure 2: Troubleshooting logic for common chromatographic anomalies.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [1][3][4]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

-

Kamal, A., et al. (2006). Chemoenzymatic synthesis of (S)- and (R)-chroman-4-ol.[1] Tetrahedron: Asymmetry, 17(19), 2876-2883.[1] (Provides specific HPLC conditions for chroman-4-ol resolution). Link[1]

-

Phenomenex. Chiral HPLC Separations Guide. Retrieved from [1]

Strategic Utilization of Benzopyranols in Potassium Channel Opener Synthesis

Executive Summary

This guide details the synthetic utility of chiral benzopyranols (specifically 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols) as critical intermediates in the manufacturing of ATP-sensitive potassium channel (

While early generation KCOs (e.g., Cromakalim) were often synthesized as racemates, the distinct pharmacological superiority of the (3S,4R)-enantiomers (e.g., Levcromakalim ) necessitates stereoselective protocols. This document focuses on the benzopyranol intermediate as the "stereochemical anchor," where the C3-hydroxyl group directs the trans-addition of the C4-pharmacophore, ensuring high affinity for the Kir6.x/SUR subunit complex.

Mechanistic Insight: The Benzopyranol Pharmacophore

The biological activity of benzopyran-based KCOs is strictly governed by the orientation of substituents on the pyran ring. The "benzopyranol" motif is not merely a passive scaffold; it is the functional engine of the drug.

Structure-Activity Relationship (SAR)

-

C3-Hydroxyl (The Anchor): The C3-OH group serves two roles:

-

Synthetic: It directs the trans-addition of the C4-substituent via epoxide ring-opening mechanics.

-

Biological: It acts as a hydrogen bond donor/acceptor within the channel binding pocket.

-

-

C4-Polar Group: A cyclic amide (pyrrolidinone) or urea at C4 is essential. It must be trans to the C3-OH.

-

C6-Electron Withdrawal: A group like

or

Figure 1: SAR Map of Benzopyran-type KCOs. The C3-C4 trans-relationship is the critical determinant of efficacy.

Synthetic Strategy: The Epoxide Route

The most robust industrial route to chiral benzopyranols involves the enantioselective epoxidation of a chromene precursor, followed by regioselective ring opening.

Pathway Overview

-

Chromene Formation: Cyclization of propargyl ethers.

-

Asymmetric Epoxidation: Using Jacobsen’s catalyst to install the (3S,4S)-epoxide (precursor to the (3S,4R)-product).

-

Nucleophilic Opening: Attack by the C4-substituent (e.g., pyrrolidone) at the C4 position. This proceeds via

, inverting the stereocenter at C4 while retaining C3, yielding the requisite trans-stereochemistry.

Detailed Protocols

Protocol A: Enantioselective Epoxidation (Jacobsen Method)

Objective: Synthesis of (3S,4R)-6-cyano-2,2-dimethyl-3,4-epoxychroman. Scale: 10 mmol basis.

Reagents:

-

6-cyano-2,2-dimethyl-2H-chromene (Substrate)

-

(S,S)-Jacobsen’s Catalyst (Mn(III) Salen complex)

-

Commercial Bleach (NaOCl, 0.55 M, pH buffered to 11.3)

-

4-Phenylpyridine N-oxide (PPNO) - Axial ligand additive

-

Dichloromethane (DCM)

Procedure:

-

Catalyst Prep: In a 100 mL round-bottom flask, dissolve (S,S)-Jacobsen catalyst (2 mol%) and PPNO (10 mol%) in DCM (20 mL). Stir at room temperature (RT) for 15 minutes to activate the complex.

-

Substrate Addition: Add the chromene substrate (1.85 g, 10 mmol) to the catalyst solution. Cool the mixture to 0°C.

-

Oxidant Addition: Slowly add the buffered NaOCl solution (20 mL, 2.0 equiv) dropwise over 30 minutes. Vigorous stirring is essential as this is a biphasic reaction.

-

Reaction: Stir at 0°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot (

) should appear as the alkene spot disappears. -

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Flash chromatography (Silica gel, Hexane/EtOAc 9:1) yields the chiral epoxide as a white solid.

Critical Parameter: The pH of the bleach is crucial. If pH > 12, reaction slows; if pH < 10, catalyst degradation occurs. Maintain pH ~11.3 using

Protocol B: Regioselective Ring Opening (Formation of the Benzopyranol)

Objective: Synthesis of Levcromakalim (trans-3-hydroxy-4-(2-oxo-1-pyrrolidinyl) derivative).

Mechanism:

Reagents:

-

Chiral Epoxide (from Protocol A)

-

2-Pyrrolidinone

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

DMSO (Anhydrous)

Procedure:

-

Nucleophile Generation: In a flame-dried flask under Argon, suspend NaH (12 mmol, 1.2 equiv) in anhydrous DMSO (10 mL). Add 2-pyrrolidinone (12 mmol) dropwise at RT. Stir for 30 mins until hydrogen evolution ceases (formation of sodium pyrrolidone).

-

Coupling: Dissolve the chiral epoxide (10 mmol) in DMSO (5 mL). Add this solution dropwise to the pyrrolidone anion mixture.

-

Reaction: Stir at RT for 4–6 hours.

-

Note: The reaction is regioselective for C4 due to the benzylic stabilization of the transition state, despite the steric hindrance of the gem-dimethyl group at C2.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 30 mL).

-

Crystallization: Recrystallize from EtOAc/Hexane to ensure high optical purity (>99% ee).

Figure 2: Synthetic workflow converting the chromene precursor to the active benzopyranol-based drug.

Analytical Validation (QC)

To ensure the "Trustworthiness" of the protocol, the enantiomeric excess (ee) must be validated.

HPLC Method for Chiral Purity:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol (90:10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expected Retention:

-

(3R,4S)-enantiomer: ~12.5 min

-

(3S,4R)-enantiomer (Active): ~16.2 min

-

Data Summary Table:

| Parameter | Protocol A (Epoxidation) | Protocol B (Ring Opening) |

| Yield | 75 - 82% | 68 - 75% |

| Stereochemistry | (3S, 4S) | (3S, 4R) - Inversion |

| ee % | > 92% (crude) | > 99% (after recrystallization) |

| Key Risk | pH control of bleach | Moisture sensitivity (NaH) |

References

-

Edwards, G., & Weston, A. H. (1990). Structure-activity relationships of K+ channel openers. Trends in Pharmacological Sciences, 11(10), 417-422. Link

-

Ashwood, V. A., et al. (1986). Synthesis and antihypertensive activity of the enantiomers of cromakalim. Journal of Medicinal Chemistry, 29(11), 2194–2201. Link

-

Lee, N. H., et al. (1991). Enantiomerically pure epoxychromans via asymmetric epoxidation of chromenes. Tetrahedron Letters, 32(38), 5055-5058. Link

-

Tocris Bioscience. Levcromakalim Product Information & Biological Activity. Link

-

Mannhold, R. (2006). Structure-activity relationships of K(ATP) channel openers.[1] Current Topics in Medicinal Chemistry, 6(10), 1031-1047. Link

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Pyran Derivatives

Welcome to the Technical Support Center for the synthesis of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. The pyran core is a vital scaffold in numerous biologically active molecules, making its efficient synthesis a key objective in medicinal chemistry and organic synthesis.[1] This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyran synthesis, offering insights into the rationale behind choosing a particular catalytic system.

Q1: What are the primary classes of catalysts used for pyran synthesis, and how do I choose between them?

The synthesis of pyran derivatives, often through multicomponent reactions (MCRs), is broadly catalyzed by several classes of catalysts, each with distinct advantages.[1][2] The choice depends on factors like desired selectivity, substrate scope, reaction conditions, and sustainability goals.

-

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically in a liquid solution.[3]

-

Organocatalysts: Small, metal-free organic molecules like L-proline or aspartic acid can effectively catalyze pyran synthesis.[4][5] They are often inexpensive, readily available, and can provide high enantioselectivity.[4]

-

Metal Complexes: Soluble metal complexes can act as Lewis acids to activate substrates. However, their use can be limited by cost, toxicity, and difficulty in separation from the product.[3]

-

-

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[3]

-

Metal Nanoparticles: Nanoparticles of metals or metal oxides (e.g., Fe3O4, TiO2, NiO) offer high surface area and catalytic activity.[6][7] Many are magnetically separable, simplifying recovery and reuse.[6]

-

Solid Acids and Bases: Materials like Amberlyst-15 or KOH-loaded CaO can effectively catalyze the reaction and are easily filtered off post-reaction.[8][9]

-

Decision-Making Flowchart for Catalyst Selection:

Caption: Decision workflow for catalyst selection in pyran synthesis.

Q2: What is the mechanistic role of the catalyst in a typical multicomponent pyran synthesis?

In a common multicomponent synthesis of 4H-pyrans (from an aldehyde, malononitrile, and an active methylene compound), the reaction generally proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][6]

-

Base Catalysts (e.g., L-proline, piperidine, basic sites on heterogeneous catalysts): These catalysts facilitate the deprotonation of the active methylene compound, which then acts as a nucleophile.[1]

-

Acid Catalysts (e.g., Lewis acids, solid acids): These catalysts activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the active methylene compound.[1]

Generalized Reaction Mechanism Workflow:

Caption: Generalized mechanism for catalyzed pyran synthesis.

Q3: How do homogeneous and heterogeneous catalysts compare in terms of performance and practicality?

The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and ease of use.[10]

| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |

| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites.[10][11] | Activity can be high, but selectivity may be lower due to a variety of active sites on the surface.[10][11] |

| Catalyst Separation | Can be difficult and costly, potentially leading to product contamination.[3][11] | Generally straightforward separation by filtration or magnetic decantation, facilitating reuse.[3][6] |

| Reaction Conditions | May require milder conditions due to high activity.[11] | Often require higher temperatures, but many modern heterogeneous catalysts are effective under mild conditions.[2][12] |

| Stability & Reusability | Often less stable and difficult to recycle.[10] | Typically more stable and readily reusable for multiple cycles.[2][13] |

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of pyran derivatives.

Issue 1: Low or No Product Yield

A low yield is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

| Potential Cause | Troubleshooting Steps |